molecular formula C8H16O6 B211163 Ethyl D-glucopyranoside CAS No. 3198-49-0

Ethyl D-glucopyranoside

Cat. No. B211163
CAS RN: 3198-49-0
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-JAJWTYFOSA-N
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Description

Ethyl D-glucopyranoside (EDG) is a sugar-based compound that has been used in a variety of scientific research applications. It is a simple sugar molecule with a six-carbon backbone, and is structurally similar to glucose. EDG has been used in the synthesis of a wide range of compounds, and has been found to have multiple biochemical and physiological effects. In

Scientific Research Applications

Chromatographic Purification in Enzymatic Synthesis

Ethyl β-D-glucopyranoside has been studied for its effective chromatographic purification during enzymatic synthesis. This process involves the use of β-glucosidase enzyme and cation exchange resins, achieving high purity levels for ethyl β-D-glucopyranoside, which is essential for various biochemical applications (Heinonen et al., 2016).

Role in Synthesis of Star Copolymers for Drug Delivery

Ethyl-β-D-glucopyranoside has been utilized in the chemoenzymatic synthesis of miktoarm star copolymers. These copolymers have potential applications in drug delivery, especially for anticancer drugs, due to their biocompatibility and ability to form stable nanoaggregates (Zhu et al., 2016).

Antimicrobial and Antifungal Properties

Research has identified compounds like (+)-lyoniresinol-3α-O-β-D-glucopyranoside, isolated from ethyl acetate extracts, which exhibit potent antimicrobial activity against various pathogenic strains. This discovery highlights the potential of ethyl D-glucopyranoside derivatives in the development of new antibiotics (Lee, Jung, & Woo, 2005).

Antioxidant and Anti-Inflammatory Activities

Compounds derived from ethyl D-glucopyranoside have shown significant antioxidant and anti-inflammatory activities in various studies. These activities are crucial in developing treatments for oxidative-stress-related diseases and chronic inflammatory conditions (Al-Musayeib et al., 2011).

Hypoglycemic Activity and Diabetes Treatment

Studies have shown that compounds derived from ethyl D-glucopyranoside exhibit hypoglycemic activity, indicating potential use in treating type 2 diabetes. This is particularly relevant given the increasing prevalence of diabetes globally (Nguyen et al., 2020).

properties

IUPAC Name

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022027
Record name Ethyl D-glucopyranoside
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl D-glucopyranoside

CAS RN

34625-23-5, 30285-48-4
Record name Ethyl glucoside
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Record name Ethyl glucoside
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
B Liu, Z Zhang - RSC advances, 2013 - pubs.rsc.org
… Ethyl D-glucopyranoside was formed in a high yield of 91.7% from glucose. More importantly, the … Illustration for the synthesis of EMF and ethyl d-glucopyranoside from carbohydrates in …
Number of citations: 108 pubs.rsc.org
S Saravanamurugan, A Riisager - Catalysis Communications, 2012 - Elsevier
… (SO 3 H-SBA-15), sulfated zirconia and beta, Y, ZSM-5 and mordenite zeolite catalysts have been applied for the dehydration of sugars to ethyl levulinate and ethyl-d-glucopyranoside (…
Number of citations: 198 www.sciencedirect.com
T Kishimoto, F Nakatsubo - 1998 - degruyter.com
… Methyl 4-(9-ethyl- -D-glucopyranoside was used as a model for cellulose, and treated with hydrogen peroxide in the presence of Fe2+ ions (Fenton's reagent) at room temperature for 2h…
Number of citations: 29 www.degruyter.com
T Kishimoto, F Nakatsubo - 1996 - degruyter.com
… To a stirred solution of methyl 4-0-ethyl- -D-glucopyranoside (30 mg) in distilled water (30ml, pH5.7), streams of oxygen gas containing 3wt% of ozone were bubbled for the fixed time. …
Number of citations: 15 www.degruyter.com
T Kishimoto, F Nakatsubo… - Journal of wood chemistry …, 1995 - Taylor & Francis
Methyl 4-O-ethyl-β-D-glucopyranoside (1) was prepared as a model compound for cellulose to investigate the reactions of ozone with polysaccharides during ozone bleaching of kraft …
Number of citations: 12 www.tandfonline.com
S Saravanamurugan, O Nguyen Van Buu… - …, 2011 - Wiley Online Library
… Instead, glucose was found to react readily with ethanol under the applied acidic conditions to form ethyl-D-glucopyranoside (EDGP) (Scheme 1) resulting in EDGP yields of 25 to 32 % …
JT Marvel, JW Berry, RO Kuehl… - Carbohydrate …, 1969 - Elsevier
… benzylidene-aD-glucopyranoside (6) gave a mixture of methyl 3-O-acetyI-4,6- Obenzylidene-2- 0-ethyl*-D-glucopyranoside (‘7) and methyl 2- 0-acetyl4,6- O-benzylidene-3-0-ethyl-aD-…
Number of citations: 10 www.sciencedirect.com
O Kirk, F Björkling, SE Godtfredsen, TO Larsen - Biocatalysis, 1992 - Taylor & Francis
… When mixtures of fatty acids, eg coconut fatty acids, are used in excess in the solvent-free lipase-catalyzed esterification of ethyl D-glucopyranoside, our results show that recycling of …
Number of citations: 122 www.tandfonline.com
T Kishimoto, F Nakatsubo - 1998 - degruyter.com
… 2 Relative reactivities οΓ carbon atoms at C1-C6 positions in methyl 4-0-ethyl- -D-glucopyranoside: ozonation in anhydrous CH2Cl2 (A), in aqueous solutions at initial pHs 2-ll (B), in …
Number of citations: 20 www.degruyter.com
E Ahmad, MI Alam, KK Pant, MA Haider - Green Chemistry, 2016 - pubs.rsc.org
… Similarly, in the ethanolysis of glucose, formation of ethyl-D-glucopyranoside (EDGP) results in a slow conversion to product EL. The review, therefore, focuses on highlighting the …
Number of citations: 213 pubs.rsc.org

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